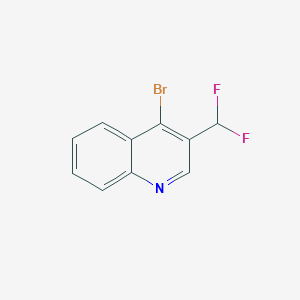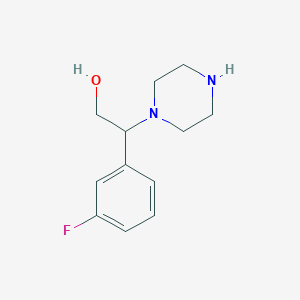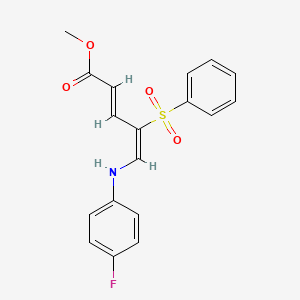![molecular formula C9H7BrN2O B2690051 1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone CAS No. 2490412-81-0](/img/structure/B2690051.png)
1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone” is a chemical compound with the CAS Number: 2490412-81-0 . It has a molecular weight of 239.07 . It is in the form of a powder .
Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code is 1S/C9H7BrN2O/c1-6(13)9-5-7(10)8-3-2-4-11-12(8)9/h2-5H,1H3 .
Physical And Chemical Properties Analysis
The compound is a powder stored at room temperature . It has a molecular weight of 239.07 . The InChI code is 1S/C9H7BrN2O/c1-6(13)9-5-7(10)8-3-2-4-11-12(8)9/h2-5H,1H3 .
Applications De Recherche Scientifique
Synthesis and Biological Activities
A related compound, 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, was prepared through bromination and exhibited significant biological activities. This substance showed potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes, indicating its potential in immune regulation. Additionally, it demonstrated strong cytotoxicity against various cancer cell lines, highlighting its promise in cancer research and therapy (Abdel‐Aziz et al., 2011).
Structural and Spectroscopic Analysis
The structural and spectroscopic characteristics of a similar molecule, (5-bromopyrrol-3-yl)cyclohexylmethanone, were analyzed, providing insights into the distances and angles typical for halopyrroles. Such studies are crucial for understanding the molecular structure and reactivity of halogenated compounds, which can be applied in designing new drugs and materials (Emge et al., 2003).
Bromination Techniques
Research on bromination techniques of pyrroles, such as the study by Wischang and Hartung (2011), explores efficient methods to synthesize bromopyrroles, pivotal intermediates in organic synthesis. These methods could potentially be applied to the synthesis of 1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone, facilitating the development of novel pharmaceuticals and chemicals (Wischang & Hartung, 2011).
Spectroscopic and Quantum Chemical Studies
A study on bromopyrazone, a compound with a bromopyrrole moiety, utilized spectroscopic and quantum chemical analyses to determine its molecular structure and properties. Understanding the vibrational frequencies, electronic transitions, and molecular electrostatic potential of such molecules aids in the design and synthesis of new compounds with desired physical and chemical properties (Gökce & Bahçelī, 2014).
Carcinogen Metabolizing Enzymes Modulation
Another study focused on new fused heterocycles, demonstrating their ability to modulate carcinogen metabolizing enzymes, indicating potential applications in cancer prevention and treatment. Such research contributes to the understanding of how specific chemical structures can influence biological pathways and processes, which is essential for developing targeted therapies (Hamdy et al., 2010).
Safety and Hazards
The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-(5-bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)9-5-7(10)8-3-2-4-11-12(8)9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYBXPBNMUNSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1N=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(2-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2689974.png)
![(6E)-6-[(3-methoxyphenyl)methylidene]-8,9-dihydro-7H-benzo[7]annulen-5-one](/img/structure/B2689975.png)
![pentyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2689977.png)
![3-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2689980.png)

amino}methyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2689982.png)

![3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2689988.png)
